Cas no 1805283-18-4 (4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid)
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid Propriétés chimiques et physiques
Nom et identifiant
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- 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid
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- Piscine à noyau: 1S/C9H6F2N2O3/c10-8(11)6-1-4(3-12)5(2-7(14)15)9(16)13-6/h1,8H,2H2,(H,13,16)(H,14,15)
- La clé Inchi: YXDBXUHUDGDBSX-UHFFFAOYSA-N
- Sourire: FC(C1=CC(C#N)=C(C(N1)=O)CC(=O)O)F
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 457
- Le xlogp3: -0.3
- Surface topologique des pôles: 90.2
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045054-1g |
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid |
1805283-18-4 | 97% | 1g |
$1,460.20 | 2022-04-01 |
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid Littérature connexe
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Informations complémentaires sur 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic Acid: A Novel Compound in Medicinal Chemistry and Drug Discovery
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid is a promising compound with unique structural features and potential pharmacological applications in the field of medicinal chemistry. This molecule, with the chemical formula C10H8FN2O3, exhibits a combination of aromatic and heterocyclic functionalities that may contribute to its biological activity. The presence of 2-hydroxypyridine as a core structure, along with 4-cyano and 6-(difluoromethyl) substituents, suggests potential interactions with various biological targets, including enzyme active sites and receptor binding domains.
Recent studies have highlighted the importance of 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid in the development of novel therapeutic agents. Its molecular framework, which combines a pyridine ring with a carboxylic acid group, may enable it to modulate intracellular signaling pathways. The 2-hydroxypyridine ring system is particularly intriguing due to its ability to participate in hydrogen bonding interactions, a critical factor in drug-receptor interactions. Additionally, the 6-(difluoromethyl) substituent may influence the compound's metabolic stability and tissue distribution, making it a candidate for further optimization in drug discovery programs.
One of the most significant recent advancements in the study of 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-acetic acid involves its potential as an inhibitor of cytochrome P450 enzymes. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of CYP3A4, a key enzyme in drug metabolism. This property could have implications for drug-drug interaction studies and the development of prodrugs with enhanced bioavailability. The 4-cyano group appears to play a critical role in this activity, as its removal significantly reduces the compound's potency against CYP3A4.
The 2-hydroxypyridine moiety in 4-Cy
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